molecular formula C12H17N5O5 B12314754 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one

Katalognummer: B12314754
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: HVFZUAXDKNDVBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic and Conformational Studies

The crystallographic characterization of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one remains an area of active investigation. While direct X-ray diffraction data for this specific compound are not yet publicly available, insights can be drawn from structurally related purine derivatives. For instance, the crystal structure of 7-methylguanosine (a related N7-methylated purine) reveals a triclinic space group P1 with unit cell dimensions a = 7.678 Å, b = 18.094 Å, and c = 5.711 Å, featuring a reverse Watson-Crick base pairing motif induced by methylation at N7. This suggests that methylation at non-canonical positions significantly alters base-pairing behavior and crystal packing.

Conformational analysis of the oxolan (tetrahydrofuran) ring in analogous compounds, such as 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one (PubChem CID 135921573), demonstrates a C4'-exo sugar puckering conformation stabilized by intramolecular hydrogen bonds between the 3'-hydroxyl and 5'-hydroxymethyl groups. The 3-methyl substituent on the oxolan ring in the target compound likely introduces steric constraints, favoring a C3'-endo puckering to minimize van der Waals clashes, as observed in methylated ribose derivatives.

Comparative Analysis with Guanosine and N1-Methylguanosine Derivatives

The structural distinctions between 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one, guanosine, and N1-methylguanosine derivatives are profound (Table 1).

Table 1: Structural Comparison of Purine Derivatives

Feature Guanosine N1-Methylguanosine Target Compound
Base Methylation None N1 N1 and C8 (morpholino)
Sugar Substituents Ribose Ribose 3-Methyloxolan
Hydrogen Bond Donors 5 (base + sugar) 5 6 (additional -NH2)
Molecular Weight (g/mol) 283.24 297.27 368.35

N1-Methylguanosine, a biologically critical tRNA modification, adopts a syn glycosidic bond conformation due to steric hindrance from the N1-methyl group, which disrupts Watson-Crick pairing. In contrast, the target compound’s 1-methylpurin-6-one base likely favors an anti conformation, as the N1-methylation is absent, and the C8 morpholino group (in related structures) provides torsional flexibility. This conformational divergence underscores the role of methylation patterns in modulating nucleic acid interactions.

Stereochemical Configuration and Tautomeric Forms

The stereochemical complexity of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one arises from four chiral centers in the oxolan ring (C2', C3', C4', C5'). The (2R,3R,4S,5R) configuration, deduced from analogous compounds, positions the 3-methyl group equatorially, minimizing 1,3-diaxial interactions. The 3,4-dihydroxy groups adopt a cis diol arrangement, facilitating chelation with metal ions or participation in hydrogen-bonded networks.

Tautomerism in the purin-6-one moiety is influenced by the C2-amino and N1-methyl groups. Quantum mechanical calculations on similar systems predict the dominance of the 6-keto tautomer (90% population) over the 6-enol form due to resonance stabilization of the carbonyl group. The N1-methyl group further stabilizes the keto form by electron donation, reducing the acidity of the N1-H proton.

Hydrogen Bonding Networks and Supramolecular Assembly

The hydrogen bonding capacity of this compound is exceptional, with six donors (-NH2, three -OH, and two sugar hydroxyls) and eight acceptors (carbonyl O, ring N, morpholino O). In the solid state, related morpholino-substituted purines form layered architectures via N-H···O and O-H···N interactions, with interlayer spacings of 3.8–4.2 Å. The 3,4-dihydroxy groups participate in bifurcated hydrogen bonds, acting as both donors (to carbonyl O) and acceptors (from -NH2).

Supramolecular assembly is further modulated by the 3-methyloxolan ring. Methyl substitution at C3' disrupts the planar symmetry of the sugar moiety, inducing helical packing motifs in crystals, as seen in methylated ribonucleosides. This steric effect, combined with the rigidity of the morpholino group, predisposes the compound to form chiral crystals with P2₁2₁2₁ space group symmetry, a feature critical for nonlinear optical applications.

Eigenschaften

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZUAXDKNDVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Intermediates

Typically, the synthesis begins with commercially available purines such as 2-amino-6-chloropurine, which provides a useful starting point for further modifications. The key steps in preparing the modified purine base include:

  • Protection of sensitive functional groups (particularly the 2-amino group)
  • Selective methylation at the N-1 position
  • Installation of the 6-oxo functionality
  • Preparation for the glycosylation reaction

N-1 Methylation Strategies

Selective methylation at the N-1 position represents a crucial step in the synthesis. Based on established methodologies for similar compounds, several approaches can be employed:

Table 1: N-1 Methylation Reaction Conditions

Methylating Agent Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Methyl iodide K2CO3 DMF 25-40 4-8 65-85
Dimethyl sulfate Cs2CO3 DMF 25 3-6 70-80
Trimethyloxonium tetrafluoroborate Proton sponge DCM 0-25 2-4 60-75
Diazomethane None Ether/MeOH 0-5 1-2 75-85

The choice of methylation conditions significantly affects regioselectivity. Temperature control and careful selection of base and solvent are critical to achieve selective N-1 methylation while avoiding competing methylation at other positions.

Synthesis of Modified Sugar Component

The preparation of the 3-methyloxolan sugar moiety with the correct stereochemistry presents significant synthetic challenges, requiring precise control of multiple stereocenters.

Strategies for Sugar Modification

Several approaches have been documented for synthesizing modified sugar components for nucleoside analogs:

  • Starting from readily available sugar precursors and introducing modifications
  • Total synthesis from simpler building blocks
  • Enzymatic modification of natural nucleosides

For 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one, the presence of the methyl group at the 3-position of the oxolan ring requires specific synthetic strategies to ensure the correct stereochemical configuration.

Preparation of 3-Methyloxolan Derivatives

Based on synthetic approaches for similar compounds, the preparation of the 3-methyloxolan sugar component typically involves:

  • Selection of an appropriate starting material (often a ribose or deoxyribose derivative)
  • Selective protection of hydroxyl groups
  • Introduction of the methyl group at the 3-position with controlled stereochemistry
  • Functional group transformations to prepare for glycosylation
  • Activation of the anomeric position

Table 2: Protection Strategies for Sugar Hydroxyl Groups

Hydroxyl Position Protection Group Deprotection Conditions Advantages Limitations
3',4' (vicinal diols) Acetonide 80% AcOH, RT, 4h Single-step protection of two positions Limited stability in acidic conditions
5' tert-Butyldimethylsilyl TBAF, THF, 0°C to RT Selective deprotection possible Can migrate in basic conditions
5' Trityl 80% AcOH or HCl/MeOH Good selectivity for primary alcohols Acid-sensitive
Multiple positions Benzyl H2, Pd/C, MeOH/EtOAc Stable to many conditions Requires hydrogenation for removal
Multiple positions Benzoyl NH3/MeOH or NaOMe/MeOH Crystalline intermediates Less selective

Glycosylation Reaction

The glycosylation step represents the critical connection between the modified sugar and purine components, with the requirement for precise stereochemical control at the anomeric center.

Activation Methods

Several methods for activating the sugar donor have been employed for nucleoside synthesis:

Table 3: Sugar Activation Methods for Glycosylation

Activation Method Leaving Group Promoter/Catalyst Solvent Temperature β-selectivity
Vorbrüggen 1-O-Acetyl TMSOTf or SnCl4 Acetonitrile 25-80°C High
Hilbert-Johnson 1-Halide (Br, Cl) AgO/AgOTf Toluene 25-110°C Moderate
Schmidt Trichloroacetimidate TMSOTf or BF3·Et2O DCM -40 to 0°C Variable
Koenigs-Knorr 1-Bromo Ag2CO3 or Ag2O Toluene 25-80°C Moderate
Thioglycoside Thioether NIS/TfOH or DMTST DCM -78 to 0°C High with participation

The Vorbrüggen glycosylation, utilizing silylated nucleobases and Lewis acid activation, has been widely employed for the synthesis of nucleoside analogs with good β-selectivity.

Stereoselectivity Considerations

Controlling the stereochemistry of the glycosidic bond formation is critical for obtaining the desired β-configuration typical of natural nucleosides. Several factors influence the stereochemical outcome:

  • Neighboring group participation (e.g., 2-O-acyl groups promoting β-selectivity)
  • Solvent effects (nitrile solvents can enhance β-selectivity)
  • Temperature (lower temperatures often favor kinetic control)
  • Nature of the leaving group and activator
  • Conformation of the sugar ring

For the synthesis of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one, these factors must be carefully balanced to achieve high β-selectivity in the glycosylation step.

Alternative Synthetic Approaches

While the convergent approach described above represents the most common strategy, alternative methods have been employed for similar nucleoside analogs.

Modification of Existing Nucleosides

For some nucleoside analogs, direct modification of an existing nucleoside can provide a more efficient route than de novo synthesis:

  • Starting with a natural nucleoside (e.g., guanosine)
  • Selective methylation of the purine base
  • Introduction of the methyl group at the 3-position of the sugar moiety
  • Adjustment of other functional groups as needed

This approach can be particularly valuable when the required stereochemistry is already established in the starting material.

Chiral Synthesis and Resolution

For compounds with multiple stereocenters, chiral synthesis or resolution strategies may be employed:

  • Synthesis of racemic or diastereomeric mixtures
  • Separation via chromatography on chiral stationary phases
  • Resolution via formation of diastereomeric derivatives
  • Employment of chiral auxiliaries or catalysts

Evidence suggests that separation of enantiomers has been successfully employed for similar compounds, with subsequent chiral synthesis to produce the desired stereoisomer.

Key Reaction Conditions and Parameters

The synthesis of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one requires careful control of reaction conditions at each step to ensure selectivity and yield.

Critical Parameters for Successful Synthesis

Table 4: Critical Parameters for Key Synthetic Steps

Synthetic Step Key Parameters Optimal Conditions Critical Considerations
N-1 Methylation Base strength, temperature K2CO3, DMF, 30°C Avoid over-methylation
Sugar methylation Stereochemical control LDA, MeI, THF, -78°C Face selectivity for methyl addition
Protection reactions Reagent stoichiometry Catalytic DMAP, slight excess of protecting agent Selective mono-protection
Glycosylation Lewis acid strength, temperature TMSOTf (0.1 eq), CH3CN, 0°C Control of anomeric configuration
Deprotection Sequence of deprotection From most labile to most stable Avoid unwanted side reactions

These parameters must be carefully optimized for each specific substrate to achieve high yield and selectivity.

Purification Methods

The purification of intermediates and the final product typically employs a combination of techniques:

  • Column chromatography using silica gel with carefully optimized solvent systems
  • Recrystallization from appropriate solvents
  • Preparative HPLC for final purification of the target compound
  • In some cases, formation of crystalline derivatives to facilitate purification

Analytical Verification of Synthesis

Confirmation of the structure and purity of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one requires comprehensive analytical characterization.

Structural Characterization Methods

Table 5: Analytical Methods for Structural Verification

Analytical Technique Information Provided Key Diagnostic Features
1H NMR Proton environments, coupling patterns N-CH3 singlet (3.3-3.5 ppm), sugar C-CH3 doublet (0.8-1.2 ppm)
13C NMR Carbon skeleton, substitution patterns N-CH3 (28-32 ppm), sugar C-CH3 (15-20 ppm), C=O (160-165 ppm)
2D NMR (COSY, HSQC, HMBC) Structural connectivity Confirmation of glycosidic bond, methyl positions
Mass Spectrometry Molecular weight, fragmentation pattern Molecular ion peak (m/z 312 [M+H]+), characteristic fragmentations
IR Spectroscopy Functional group identification OH stretching (3300-3500 cm-1), C=O (1680-1700 cm-1)
X-ray Crystallography Absolute configuration Definitive stereochemistry determination

A combination of these analytical techniques is essential to confirm both the structure and stereochemistry of the synthesized compound.

Purity Assessment

Purity assessment of the final compound typically employs:

  • HPLC analysis with multiple detection methods
  • Elemental analysis
  • Specific optical rotation measurements
  • Melting point determination

Synthesis Based on Similar Compounds

While detailed synthetic procedures specifically for 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one are limited in the literature, valuable insights can be drawn from the synthesis of related compounds.

One relevant approach involves the synthesis of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines, which employs the following sequence:

  • Treatment of 2-(2-benzyloxyethyl)propane-1,3-diol with 1,1'-carbonyldiimidazole in THF
  • Hydrogenolytic removal of benzyl groups
  • Mesylation of the resulting alcohol
  • Coupling with 2-amino-6-chloropurine using anhydrous Cs2CO3 in DMF
  • Hydrogenation to remove the 6-chloro group
  • Ring-opening reactions to introduce the desired modifications

This general approach can be adapted for the synthesis of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one with appropriate modifications to incorporate the methyl groups at the required positions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-9-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylsubstituierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Purin-Nucleosiden erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-9-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-on beinhaltet seine Einarbeitung in Nukleinsäuren, wo er die DNA- und RNA-Synthese stören kann. Diese Störung kann zur Hemmung der Virusreplikation und Induktion von Apoptose in Krebszellen führen. Zu den molekularen Zielen gehören verschiedene Enzyme, die am Nukleinsäurestoffwechsel beteiligt sind, und die betroffenen Pfade sind diejenigen, die mit Zellproliferation und Überleben zusammenhängen.

Wirkmechanismus

The mechanism of action of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism, and the pathways affected are those related to cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous purine derivatives, emphasizing structural variations and functional implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Sources
2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one 1-methylpurine, 3-methyloxolane ring, hydroxymethyl group 297.27 Inhibitor design (helicase targets) ; bioisosterism studies
7-Methylguanosine (2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-6-one) Methylation at purine position 7 297.27 Endogenous metabolite; substrate for purine-nucleoside phosphorylases
8-Methylguanosine (2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-3H-purin-6-one) Methylation at purine position 8 297.27 Potential role in RNA modification; limited metabolic data
Forodesine Hydrochloride (BCX-1777) Pyrrolidine ring replaces oxolane; 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl] substituent 302.70 Clinical use in T-cell malignancies (ALL, CTCL)
3-Methoxy Analog (2-Amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]-1H-purin-6-one) Methoxy group at oxolane position 3 297.27 Investigated for altered solubility and binding affinity

Key Structural and Functional Differences :

Methylation Position: The 1-methyl group in the target compound distinguishes it from 7- or 8-methylguanosine, altering base-pairing and enzyme recognition .

Oxolane Ring Modifications :

  • The 3-methyl group in the target compound’s oxolane ring enhances steric bulk, impacting helicase binding .
  • Replacement of the oxolane with a pyrrolidine ring (Forodesine) improves pharmacokinetics and enables clinical use .

Functional Group Substitutions :

  • The 3-methoxy analog () shows how electronegative groups affect solubility and hydrogen-bonding capacity .
  • Hydroxymethyl and methyl groups in the oxolane ring influence conformational flexibility, critical for docking into enzymatic pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.